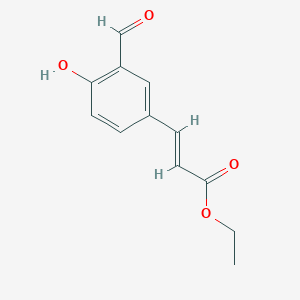

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a formyl group, a hydroxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method to synthesize Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate involves an aldol condensation reaction. This reaction typically starts with the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, leading to the formation of the desired product after purification.

-

Knoevenagel Condensation: : Another synthetic route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate. This reaction is catalyzed by piperidine and is conducted in ethanol at reflux temperature. The product is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can also be reduced, converting the formyl group to a primary alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The hydroxy group in the compound can participate in nucleophilic substitution reactions. For example, it can be esterified with acyl chlorides to form esters or react with alkyl halides to form ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Acyl chlorides in the presence of a base such as pyridine at room temperature.

Major Products

Oxidation: Ethyl (E)-3-(3-carboxy-4-hydroxy-phenyl)prop-2-enoate.

Reduction: Ethyl (E)-3-(3-hydroxymethyl-4-hydroxy-phenyl)prop-2-enoate.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate serves as a versatile intermediate. It can be used to synthesize a variety of heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition. Its structure allows it to interact with specific enzymes, making it a useful tool for probing enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, which could lead to the development of new drugs for treating various diseases.

Industry

In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its unique functional groups allow for the creation of materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism by which Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate exerts its effects is primarily through its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl (E)-3-(4-hydroxy-phenyl)prop-2-enoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

Ethyl (E)-3-(3-formyl-phenyl)prop-2-enoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and affecting its biological activity.

Ethyl (E)-3-(3-formyl-4-methoxy-phenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and biological properties.

Uniqueness

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate is unique due to the presence of both formyl and hydroxy groups. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s structure provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Biological Activity

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, antimicrobial properties, and other relevant biological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phenolic moiety and an enone system. The synthesis of this compound typically involves the condensation of appropriate aldehydes with ethyl acrylate or similar reagents. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antimicrobial Properties

One of the most significant areas of research surrounding this compound is its antimicrobial activity. Recent studies have demonstrated that derivatives containing the 4-hydroxyphenyl moiety exhibit substantial antimicrobial effects against a range of pathogenic microorganisms, including multidrug-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1 | 0.5 | Candida auris |

| 2 | 1 | Methicillin-resistant Staphylococcus aureus |

| 3 | 8 | Vancomycin-resistant Enterococcus faecalis |

| 4 | 64 | Gram-negative pathogens |

The minimum inhibitory concentrations (MICs) indicate that some derivatives exhibit potent activity against Candida auris, a significant concern in clinical settings due to its resistance profiles. The compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential .

The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of microbial cell membranes and interference with essential metabolic pathways. The hydroxyl group in the phenolic structure plays a crucial role in these interactions, facilitating hydrogen bonding and enhancing bioactivity .

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological assays:

- Study on Antifungal Activity : A recent investigation assessed the antifungal properties of this compound derivatives against Candida species. The results indicated that modifications to the phenolic structure significantly influenced antifungal potency, with certain derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .

- Antibacterial Screening : Another study focused on evaluating the antibacterial activity against ESKAPE pathogens, a group notorious for their multidrug resistance. The findings revealed that specific derivatives were effective against Staphylococcus aureus and Enterococcus faecalis, suggesting potential for therapeutic applications in treating infections caused by these organisms .

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H12O4/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3-8,14H,2H2,1H3/b6-4+ |

InChI Key |

PXQTXTMGVPKEQV-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)C=O |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.